molecular formula C11H9ClOS B11885440 (S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

Cat. No.: B11885440
M. Wt: 224.71 g/mol
InChI Key: QAENQZWLPYZECK-NSHDSACASA-N
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Description

(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with a thiophene derivative in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: 2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid.

    Reduction: 2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)thiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-(2-Bromophenyl)-2,5-dihydrothiophene-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    2-(2-Chlorophenyl)-3-thiophenecarboxaldehyde: Similar but with a different position of the aldehyde group.

Uniqueness

(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the chlorophenyl and aldehyde groups provides versatility in synthetic chemistry and potential biological activity.

Properties

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

(2S)-2-(2-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

InChI

InChI=1S/C11H9ClOS/c12-10-4-2-1-3-9(10)11-8(7-13)5-6-14-11/h1-5,7,11H,6H2/t11-/m0/s1

InChI Key

QAENQZWLPYZECK-NSHDSACASA-N

Isomeric SMILES

C1C=C([C@H](S1)C2=CC=CC=C2Cl)C=O

Canonical SMILES

C1C=C(C(S1)C2=CC=CC=C2Cl)C=O

Origin of Product

United States

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